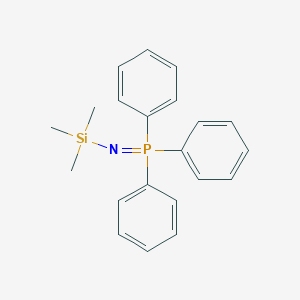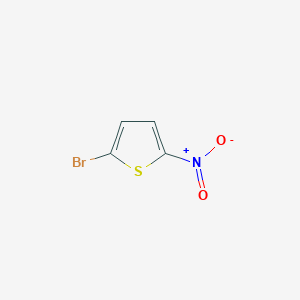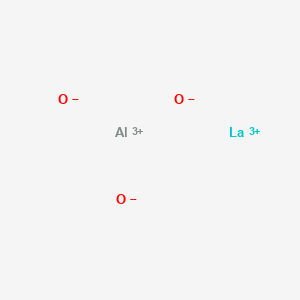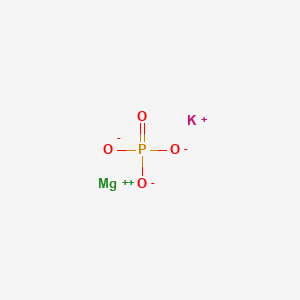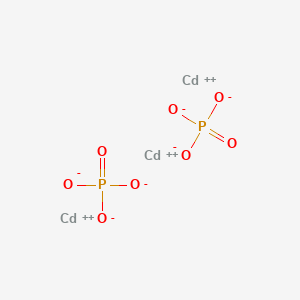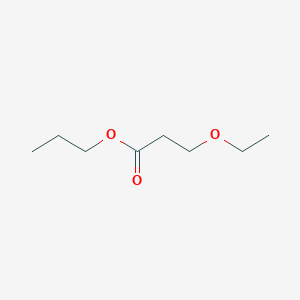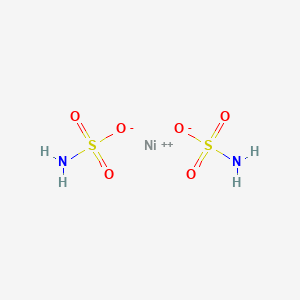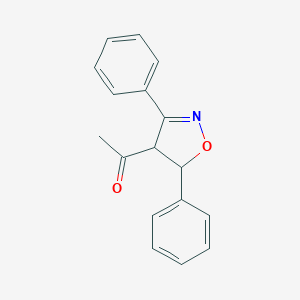
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-, also known as EMD-386088, is a chemical compound with potential applications in the field of neuroscience research. This compound is a selective antagonist of the NR2B subunit of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes.
Mécanisme D'action
The NMDA receptor is a type of ionotropic glutamate receptor that plays a critical role in synaptic plasticity and learning and memory processes. The receptor is composed of multiple subunits, including the NR2B subunit. Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- selectively blocks the NR2B subunit by binding to a specific site on the receptor. This binding prevents the receptor from opening in response to glutamate, which is the neurotransmitter that normally activates the receptor. By blocking the NR2B subunit, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- can modulate the activity of the NMDA receptor and affect synaptic plasticity and learning and memory processes.
Effets Biochimiques Et Physiologiques
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to improve learning and memory performance in various behavioral tests. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has been shown to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has a number of advantages for lab experiments. It is a selective antagonist of the NR2B subunit of the NMDA receptor, which allows for specific modulation of this receptor. It also has good pharmacokinetic properties, which allow for easy administration and dosing in animal studies. However, there are also limitations to the use of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in lab experiments. For example, this compound may have off-target effects on other receptors or ion channels, which could complicate the interpretation of results. In addition, the use of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in human studies is limited by its potential toxicity and lack of safety data.
Orientations Futures
There are a number of future directions for research on Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-. One area of interest is the potential therapeutic use of this compound in the treatment of neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Further studies are needed to determine the efficacy and safety of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- in these conditions. Another area of interest is the development of new compounds that target the NMDA receptor, including the NR2B subunit. By understanding the mechanism of action of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- and other NMDA receptor modulators, researchers may be able to develop more effective and selective compounds for the treatment of neurological disorders.
Méthodes De Synthèse
The synthesis of Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4,5-dihydroisoxazole with benzaldehyde in the presence of a base to form the corresponding chalcone intermediate. This intermediate is then reduced with sodium borohydride to form the corresponding alcohol. The final step involves the reaction of the alcohol with acetyl chloride in the presence of a base to form Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)-.
Applications De Recherche Scientifique
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- has potential applications in the field of neuroscience research, particularly in the study of the NMDA receptor and its role in synaptic plasticity, learning, and memory processes. This compound has been shown to selectively block the NR2B subunit of the NMDA receptor, which has been implicated in a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By selectively blocking this subunit, Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- may provide a new approach for the treatment of these disorders.
Propriétés
Numéro CAS |
14659-68-8 |
|---|---|
Nom du produit |
Ethanone, 1-(4,5-dihydro-3,5-diphenyl-4-isoxazolyl)- |
Formule moléculaire |
C17H15NO2 |
Poids moléculaire |
265.31 g/mol |
Nom IUPAC |
1-(3,5-diphenyl-4,5-dihydro-1,2-oxazol-4-yl)ethanone |
InChI |
InChI=1S/C17H15NO2/c1-12(19)15-16(13-8-4-2-5-9-13)18-20-17(15)14-10-6-3-7-11-14/h2-11,15,17H,1H3 |
Clé InChI |
ZEKAAWJZEXBEMX-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
CC(=O)C1C(ON=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Synonymes |
1-(4,5-Dihydro-3,5-diphenylisoxazol-4-yl)ethanone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



